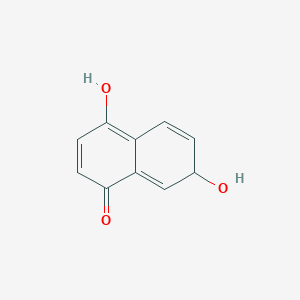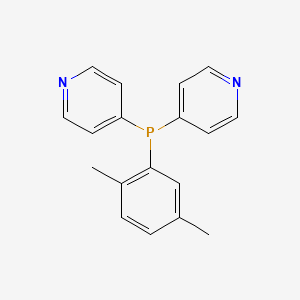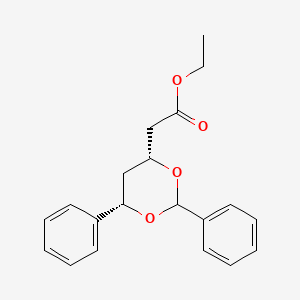
D-Prolyl-D-tyrosyl-D-valyl-D-valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-プロリル-D-チロシル-D-バリル-D-バリンアミド: は、プロリン、チロシン、バリン、バリンアミドの4つのアミノ酸で構成される合成ペプチドです。
準備方法
合成経路と反応条件
D-プロリル-D-チロシル-D-バリル-D-バリンアミドの合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法では、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することができます。このプロセスには以下が含まれます。
カップリング反応: 各アミノ酸は、カルボジイミド (例: DCC) などの試薬を用いて活性化され、樹脂結合ペプチドにカップリングされます。
脱保護: アミノ酸の保護基は、トリフルオロ酢酸 (TFA) などの試薬を用いて除去されます。
切断: 完成したペプチドは、TFA とスカベンジャーを含む切断カクテルを用いて樹脂から切断されます。
工業的製造方法
工業的には、D-プロリル-D-チロシル-D-バリル-D-バリンアミドの製造には、SPPS プロセスをスケールアップするための自動ペプチド合成装置が使用されます。これにより、ペプチドの純度と収率が向上します。
化学反応の分析
反応の種類
D-プロリル-D-チロシル-D-バリル-D-バリンアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: チロシン残基は、ジチロシンを形成するために酸化されることがあります。
還元: ジスルフィド結合は、存在する場合、遊離チオールに還元されることがあります。
置換: アミノ酸残基は、他の官能基で置換されることがあります。
一般的な試薬と条件
酸化: 過酸化水素または穏やかな条件下でのヨウ素。
還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP)。
置換: アルキルハライドなどの求核試薬。
生成される主な生成物
酸化: ジチロシンの形成。
還元: ジスルフィド結合の切断。
置換: 新しい官能基を持つ修飾ペプチド。
科学的研究の応用
D-プロリル-D-チロシル-D-バリル-D-バリンアミドは、科学研究で多くの用途があります。
化学: ペプチド合成と修飾の研究のためのモデルペプチドとして使用されます。
生物学: タンパク質-タンパク質相互作用や酵素-基質特異性の役割について調査されています。
医学: 創薬開発における潜在的な治療用途。
産業: ペプチドベースの材料やセンサーの製造に使用されます。
作用機序
D-プロリル-D-チロシル-D-バリル-D-バリンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。ペプチドはこれらの標的に結合し、その活性を調節し、様々な生化学的経路に影響を与えます。正確なメカニズムは、特定の用途と標的に依存します。
類似化合物との比較
類似化合物
- D-プロリル-D-チロシル-D-バリル-D-アラニンアミド
- D-プロリル-D-チロシル-D-バリル-D-ロイシンアミド
- D-プロリル-D-チロシル-D-バリル-D-イソロイシンアミド
独自性
D-プロリル-D-チロシル-D-バリル-D-バリンアミドは、アミノ酸の特定の配列により、独特の構造的および機能的特性を持つという点でユニークです。類似の化合物と比較して、結合親和性、安定性、生物学的活性などが異なる場合があります。
特性
CAS番号 |
628282-05-3 |
|---|---|
分子式 |
C24H37N5O5 |
分子量 |
475.6 g/mol |
IUPAC名 |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H37N5O5/c1-13(2)19(21(25)31)28-24(34)20(14(3)4)29-23(33)18(12-15-7-9-16(30)10-8-15)27-22(32)17-6-5-11-26-17/h7-10,13-14,17-20,26,30H,5-6,11-12H2,1-4H3,(H2,25,31)(H,27,32)(H,28,34)(H,29,33)/t17-,18-,19-,20-/m1/s1 |
InChIキー |
KBWAJWPIIURTED-UAFMIMERSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2 |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)




![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)

![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)
